molecular formula C10H12F2O2 B8032992 5-Butoxy-2,4-difluorophenol

5-Butoxy-2,4-difluorophenol

Cat. No.: B8032992
M. Wt: 202.20 g/mol
InChI Key: LLIZAZWPWFUVKH-UHFFFAOYSA-N
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Description

5-Butoxy-2,4-difluorophenol: is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is a derivative of phenol, characterized by the presence of butoxy and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2,4-difluorophenol typically involves the reaction of 2,4-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-2,4-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenols with various functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

5-Butoxy-2,4-difluorophenol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butoxy-2,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluoro substituents influence the compound’s binding affinity and selectivity towards these targets. The phenolic hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 5-Butoxy-2,4-difluorophenol is unique due to the presence of both butoxy and difluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

5-butoxy-2,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-9(13)7(11)5-8(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIZAZWPWFUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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